4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
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Overview
Description
4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a compound that features a piperazine ring substituted with a 4-chlorophenylmethyl group and a methoxypyrimidine moiety
Preparation Methods
The synthesis of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-chlorophenylmethyl group through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a chlorophenyl compound.
Introduction of the Methoxypyrimidine Moiety: The methoxypyrimidine group is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a methoxypyrimidine halide under basic conditions.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine include:
(4-Chlorophenyl)(piperazin-1-yl)methanone: This compound also features a piperazine ring substituted with a chlorophenyl group, but lacks the methoxypyrimidine moiety.
Cetirizine ethyl ester dihydrochloride: A compound with a similar piperazine structure, used as an antihistamine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19ClN4O |
---|---|
Molecular Weight |
318.80 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
InChI |
InChI=1S/C16H19ClN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
IAHQFVIAMLMRSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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